molecular formula C22H23N3O2S B2439244 4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 392254-22-7

4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2439244
CAS No.: 392254-22-7
M. Wt: 393.51
InChI Key: CXFJGPISESNTOE-UHFFFAOYSA-N
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Description

4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. Its unique structure opens doors to diverse applications, ranging from medicinal chemistry to materials science.

Preparation Methods

The synthetic routes and reaction conditions for 4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide are not explicitly detailed in the available sources. it is typically synthesized through a series of organic reactions involving the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butoxy and benzamide groups. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for various diseases, although specific applications are still under investigation.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is unique due to its specific structure, which imparts distinct properties and potential applications. Similar compounds include other thieno[3,4-c]pyrazole derivatives, which may have different substituents on the core structure. These differences can lead to variations in biological activity and other properties.

Properties

IUPAC Name

4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-3-13-27-18-11-9-16(10-12-18)22(26)23-21-19-14-28-15-20(19)24-25(21)17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJGPISESNTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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